1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15866328
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O3 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H17N3O3/c1-2-10-12-9(13-17-10)7-14-5-3-8(4-6-14)11(15)16/h8H,2-7H2,1H3,(H,15,16) |
| Standard InChI Key | JJZXXUBSJZAOAE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=NO1)CN2CCC(CC2)C(=O)O |
Introduction
Structural Analysis
Molecular Architecture
The compound’s IUPAC name defines its structure unambiguously:
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Piperidine-4-carboxylic acid forms the core scaffold, a six-membered saturated ring with a carboxylic acid group at position 4.
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A methylene group (-CH2-) connects the piperidine nitrogen to the 5-ethyl-1,2,4-oxadiazole heterocycle. The oxadiazole ring consists of two nitrogen atoms and one oxygen atom, with an ethyl substituent at position 5.
Key Structural Features:
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Molecular Formula: C₁₂H₁₇N₃O₃
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Molecular Weight: 263.28 g/mol (calculated from isotopic composition).
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Stereochemistry: The piperidine ring adopts a chair conformation, and the absence of chiral centers in the current structure suggests no stereoisomerism .
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous routes from piperidine-carboxylic acid derivatives and oxadiazole precursors provide a plausible blueprint:
Step 1: Formation of 5-Ethyl-1,2,4-oxadiazole
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Amidoxime Preparation: React ethyl cyanoacetate with hydroxylamine to form the amidoxime intermediate.
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Cyclization: Treat the amidoxime with acetic anhydride to yield 5-ethyl-1,2,4-oxadiazole .
Step 2: Piperidine Functionalization
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N-Alkylation: React piperidine-4-carboxylic acid with chloromethyl-oxadiazole in the presence of a base (e.g., K₂CO₃) to install the methylene-linked oxadiazole .
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Purification: Isolate the product via column chromatography or recrystallization.
Yield Optimization
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Temperature Control: Maintaining 60–80°C during N-alkylation minimizes side reactions .
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Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency .
Physicochemical Properties
Predicted and Experimental Data
Stability Profile
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